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molecular formula C14H19NO3 B8343624 4-[[4-(Methoxycarbonyl)phenoxy]methyl]-piperidine

4-[[4-(Methoxycarbonyl)phenoxy]methyl]-piperidine

Cat. No. B8343624
M. Wt: 249.30 g/mol
InChI Key: QFHJNIDRHWECDI-UHFFFAOYSA-N
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Patent
US08053447B2

Procedure details

To a solution of 4-(4-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid t-butyl ester (8.5 g, 24.61 mmol) in DCM (150 mL) was added TFA (45 mL) and the mixture was stirred for 2 hrs at room temperature. The volatiles were evaporated in vacuo and the residue crystallised from addition of diethyl ether. The solid was filtered off washed with a small portion of diethyl ether and dried. This afforded 8.8 g (99%) of 4-(piperidin-4-ylmeth-oxy)-benzoic acid methyl ester as a TFA salt.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:25][O:24][C:22](=[O:23])[C:19]1[CH:18]=[CH:17][C:16]([O:15][CH2:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=CC=C(C=C1)C(=O)OC
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallised from addition of diethyl ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with a small portion of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C1=CC=C(C=C1)OCC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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